molecular formula C24H15N5O B14601923 N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-89-5

N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide

Cat. No.: B14601923
CAS No.: 60701-89-5
M. Wt: 389.4 g/mol
InChI Key: MQCBTXIDIZIZKW-UHFFFAOYSA-N
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Description

N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tricyanoethenyl group attached to an anilino phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzonitrile to form 4-(4-nitrophenyl)benzonitrile. This intermediate is then reduced to 4-(4-aminophenyl)benzonitrile, which undergoes a condensation reaction with tricyanoethylene to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tricyanoethenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The tricyanoethenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(Tricyanoethenyl)anilino]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-{4-[4-(Tricyanoethenyl)anilino]phenyl}methanamide: Contains a methanamide group instead of a benzamide group.

Uniqueness

N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.

Properties

CAS No.

60701-89-5

Molecular Formula

C24H15N5O

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide

InChI

InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-6-8-20(9-7-17)28-21-10-12-22(13-11-21)29-24(30)18-4-2-1-3-5-18/h1-13,28H,(H,29,30)

InChI Key

MQCBTXIDIZIZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N

Origin of Product

United States

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